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Compound of Interest

4-Aminopentan-2-one
Compound Name:

hydrochloride
CAS No.: 18920-74-6; 19010-87-8
Cat. No.: B2648419

Get Quote

Executive Summary & Technical Profile

4-amino-2-pentanone (MW 101.15 g/mol ) presents a unigue challenge in mass spectrometry
due to the competition between two charge-directing functional groups: a ketone (C=0) at
position 2 and a primary amine (-NH

) at position 4.

In Electron lonization (El) at 70 eV, the fragmentation is dominated by the amine's ability to
stabilize positive charge, leading to a distinct base peak that differentiates it from its positional
isomers. This guide defines the diagnostic ions required to positively identify this compound in
complex matrices.

Chemical Structure & Properties[1][2][3][4]1[5]1[6]1[7]1[8][9]

e |[UPAC Name: 4-aminopentan-2-one[1][2][3]

e Formula: C
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H
NO

e Structure: CH
-C(=0)-CH
-CH(NH
)-CH

o Key Feature: The 3-carbon spacing between the ketone and amine prevents the formation of
a stable 4-membered cyclic imine, unlike its 5-amino analog (which cyclizes to pyrroline).

Mechanistic Fragmentation Analysis (The "Why")

The fragmentation pattern is governed by Stevenson’s Rule, which dictates that the positive
charge remains on the fragment with the lowest ionization energy. Aliphatic amines (IE ~8.0-8.5
eV) have significantly lower ionization energies than aliphatic ketones (IE ~9.3-9.6 eV).
Consequently, amine-directed

-cleavage is the dominant pathway.

Pathway A: Amine-Directed -Cleavage (Dominant)

The radical cation forms primarily at the nitrogen lone pair. Homolytic cleavage occurs at the C-
C bond adjacent to the

-carbon (C4), favoring the loss of the largest alkyl group to maximize stability.
e Mechanism: Cleavage of the C3-C4 bond.
e Loss: The acetonyl radical (

CH

C(=O)CH

, mass 57).

e Detected lon: The ethylamine-type carbocation [CH
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CH=NH

e m/z:44 (Base Peak).
Pathway B: Ketone-Directed -Cleavage (Secondary)
lonization at the oxygen lone pair triggers cleavage adjacent to the carbonyl (C2).
e Mechanism: Cleavage of the C1-C2 bond.
o Detected lon: The acylium ion [CH
-C

O]

e m/z:43.

» Note: While m/z 43 is characteristic of methyl ketones, its intensity is suppressed relative to
m/z 44 due to the amine's charge retention preference.

Pathway C: McLafferty Rearrangement

The molecule possesses a

-hydrogen (on C5) relative to the carbonyl (C2). However, the competing amine ionization often
suppresses this pathway.

¢ Mechanism:

-H transfer to Carbonyl Oxygen
-Cleavage.

o Detected lon: Acetone enol radical cation [CH
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=C(OH)CH

]

e m/z:58.

Visualization of Fragmentation Pathways[12][13]
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Caption: Competitive fragmentation pathways of 4-amino-2-pentanone. The amine-directed
pathway (Red) dominates, yielding the diagnostic m/z 44 base peak.

Comparative Performance Guide

To validate the identity of 4-amino-2-pentanone, it must be distinguished from its structural
isomers. The position of the amine group drastically alters the mass of the

-cleavage fragment.

Table 1: Isomer Differentiation Matrix (Diagnhostic lons)
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Primary
. Secondary
Compound Structure _Cleavage Mechanism .
(Base Peak)
4-amino-2- Iy Loss of Acetonyl iz 43. 86
- m/z m/z 43,
pentanone -amino ketone (-57)
5-amino-2- 17 30 Loss of Propyl- 1 43, 71
: m/z m/z 43,
pentanone -amino ketone ketone chain
3-amino-2- 17 58 Loss of Acetyl 17 43. 101
. m/z m/z 43,
pentanone -amino ketone (-43)
1-amino-2- 17 30 Loss of Butyl- 1y 43, 71
- m/z m/z 43,
pentanone -amino ketone ketone chain

Key Insight: If your spectrum shows a base peak at m/z 30, you likely have the 5-amino isomer
(which may also exist as the cyclic pyrroline). If the base peak is m/z 44, it confirms the amine
is at position 4.

Table 2: lonization Technique Comparison

Electrospray lonization

Feature Electron lonization (EI)
(ESI)
Energy Hard (70 eV) Soft
Dominant [M+H]
Molecular lon Weak / Absent (m/z 101)
(m/z 102)
Base Peak m/z 44 (Fragment) m/z 102 (Parent)
N Structural Elucidation o ) o
Utility Quantitation (High Sensitivity)

(Fingerprinting)

o o Use for pharmacokinetic (PK)
_ Use for initial identification and L
Recommendation ) ] o guantification in biological
isomer differentiation. fluid
uids.
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Experimental Protocols
Protocol A: Structural Validation via GC-EI-MS

Use this protocol to confirm the identity of the synthesized product or unknown metabolite.
e Sample Preparation:
o Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

o Derivatization (Optional but Recommended): While 4-amino-2-pentanone can be analyzed
directly, adding 50 pL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and heating
at 60°C for 30 mins will silylate the amine and enol, improving peak shape and preventing
thermal degradation in the injector.

o GC Parameters:
o Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25um film).
o Carrier Gas: Helium at 1.0 mL/min (constant flow).
o Inlet: Split 10:1, 250°C.
o Oven Program: 50°C (hold 1 min)

10°C/min

200°C.
e MS Parameters:
o Source Temp: 230°C.
o lonization: El at 70 eV.
o Scan Range: m/z 25-200.
» Self-Validation Check:

o Verify air/water background (m/z 18, 28, 32) is <5% of base peak.
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o Pass Criteria: Observation of m/z 44 (Base) and m/z 43. Absence of m/z 30 (indicates no
5-amino impurity).

Protocol B: Quantitative Analysis via LC-ESI-MS/MS

Use this protocol for detecting the compound in plasma or cell media.
» Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.
e Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pm).

e Transition Monitoring (MRM):

(¢]

Precursor: m/z 102.1 [M+H]

[¢]

Product 1 (Quantifier): m/z 84.1 (Loss of H

O, cyclization to pyrroline-like ion in collision cell).

[¢]

Product 2 (Qualifier): m/z 44.1 (Amine fragment).

Note: In the collision cell, the loss of water is common for amino-ketones due to internal

[e]

cyclization energy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Aminopentan-2-one | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nim.nih.gov]

2. 4-Amino-4-methyl-2-pentanone | C6H13NO | CID 69361 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 3. 4-Amino-4-methyl-2-pentanone | CAS:625-04-7 | Alkaloids | High Purity | Manufacturer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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